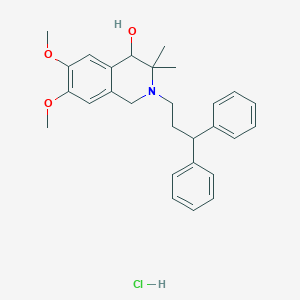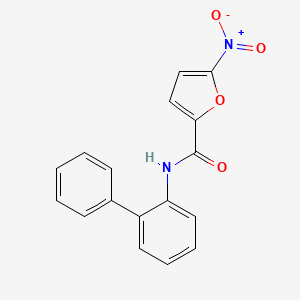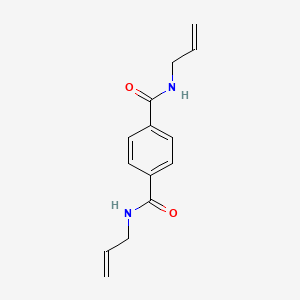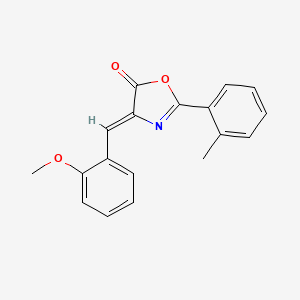![molecular formula C17H20N2O4S B5212311 N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BMS-986142, is a novel small molecule inhibitor of the Tyk2 kinase. Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. In recent years, BMS-986142 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
Mécanisme D'action
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide selectively inhibits the activity of Tyk2 kinase, which plays a crucial role in the signaling pathways of cytokines. By inhibiting Tyk2, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide reduces the production of cytokines and the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines, reduce the activation of immune cells, and reduce inflammation. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its specificity for Tyk2 kinase, which reduces the risk of off-target effects. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has a favorable pharmacokinetic profile, which makes it suitable for oral administration in preclinical studies. However, one of the limitations of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for research on N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of focus is the development of more potent and selective Tyk2 inhibitors. Additionally, further studies are needed to determine the efficacy and safety of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in clinical settings, particularly in the treatment of autoimmune diseases and inflammatory disorders. Finally, there is a need for studies to investigate the potential use of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in combination with other therapies for the treatment of these diseases.
Méthodes De Synthèse
The synthesis of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide involves several steps, starting with the reaction of 2-methoxyaniline with 4-chlorobenzaldehyde to form 2-methoxy-5-(4-chlorobenzyl)aniline. This intermediate is then reacted with 2-(methylsulfonyl)acetic acid to form N-(5-(4-chlorobenzyl)-2-methoxyphenyl)-2-methylsulfonylacetic acid. The final step involves the reaction of this intermediate with benzylamine to form N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Applications De Recherche Scientifique
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied in preclinical models of autoimmune diseases and inflammatory disorders. In a mouse model of rheumatoid arthritis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to significantly reduce joint inflammation and bone erosion. Similarly, in a mouse model of psoriasis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines and reduce skin inflammation. These findings suggest that N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
Propriétés
IUPAC Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-17(20)19-15-11-14(9-10-16(15)23-2)24(21,22)18-12-13-7-5-4-6-8-13/h4-11,18H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVCSRAWMYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)
![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)

![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![6-(2-chloro-6-fluorophenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5212332.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)